3-(5-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)propanamide
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Overview
Description
3-(5-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)propanamide is a chemical compound with the molecular formula C7H10N4O3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)propanamide typically involves the reaction of 5-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine with propanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(5-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted amides and esters.
Scientific Research Applications
3-(5-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-viral properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(5-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The compound may also interact with cellular pathways involved in DNA replication and repair, leading to its potential anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
- Caffeine Impurity B (N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide) .
- Pyrano[2,3-d]pyrimidine-2,4-dione derivatives .
Uniqueness
3-(5-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)propanamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its potential therapeutic applications make it a valuable compound for research and development .
Properties
Molecular Formula |
C7H10N4O3 |
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Molecular Weight |
198.18 g/mol |
IUPAC Name |
3-(5-amino-2,4-dioxopyrimidin-1-yl)propanamide |
InChI |
InChI=1S/C7H10N4O3/c8-4-3-11(2-1-5(9)12)7(14)10-6(4)13/h3H,1-2,8H2,(H2,9,12)(H,10,13,14) |
InChI Key |
LRXNJSAJRFJNDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1CCC(=O)N)N |
Origin of Product |
United States |
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